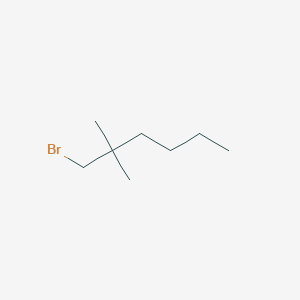

1-Bromo-2,2-dimethylhexane

Overview

Description

1-Bromo-2,2-dimethylhexane (also known as 1,2-dimethylhexyl bromide) is a colorless, volatile, and flammable organic compound. It is a branched-chain alkyl bromide, which contains a bromine atom and two methyl groups attached to the same carbon atom. This compound has a wide range of applications in various fields, including organic synthesis, pharmaceuticals, and environmental chemistry. It is also used in laboratory experiments, where it serves as a reagent for the synthesis of other compounds.

Scientific Research Applications

Electrochemical Reduction Studies

- Electrochemical Reductions at Silver Cathodes : Research by Rose (2016) explored the electrochemical reductions of 1-bromo-6-chlorohexane and 1‐chloro-6-iodohexane at silver cathodes. This study is significant for understanding the reactivity and potential applications of similar brominated compounds like 1-Bromo-2,2-dimethylhexane in electrochemical processes.

Synthesis and Characterization

- Synthesis under Microwave Irradiation : Zheng Zhi-hu (2014) conducted a study on the synthesis of Dimethylhexane-1,6-dicarbamate by microwave heating, which involved a compound structurally related to this compound. The research Zheng Zhi-hu (2014) highlights the potential for efficient synthesis methods for derivatives of this compound.

Ring Expansion and Chemical Reactions

- Ring Expansion to Alumacyclonona-Tetraene : A study by Agou et al. (2015) discusses the treatment of 1-bromo-2,3,4,5-tetraethylalumole leading to the production of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene. This study is relevant for understanding complex chemical transformations involving brominated compounds.

Combustion Chemistry

- Combustion Chemistry of Iso-paraffinic Structures : Research by Sarathy et al. (2014) examined the combustion behavior of iso-paraffinic structures, like 2,5-dimethylhexane, which is structurally similar to this compound. This study can provide insights into the combustion properties of brominated hydrocarbons.

Synthesis of Chromene Derivatives

- Kinetics and Synthesis of Chromene Compounds : In the study by Asheri et al. (2016), the synthesis and kinetics of chromene derivatives were investigated. This research is relevant for understanding the synthesis and behavior of compounds related to this compound in medicinal chemistry.

Aldehyde and Ketone Formation

- Formation of Aldehydes and Ketones : A study by Vanalabhpatana and Peters (2003) explored the reduction of alkyl monohalides, such as 1-bromooctane, leading to the formation of aldehydes and ketones. This research provides insights into the chemical transformations of brominated compounds similar to this compound.

Sorption and Ordering on Zeolites

- Sorption on Medium-Pore Zeolites : The study by Pieterse et al. (2000) investigated the sorption behavior of 2,2-dimethylalkanes on zeolites. Since this compound is a brominated derivative of dimethylalkanes, this research is relevant for understanding its interactions with zeolites.

Mechanism of Action

Target of Action

1-Bromo-2,2-dimethylhexane is a type of alkyl halide. Alkyl halides are known to react with a variety of nucleophiles and bases, which can be considered as their primary targets . The role of these targets is to participate in chemical reactions, leading to the formation of new compounds.

Mode of Action

The compound this compound can undergo an E2 elimination reaction . In this reaction, a base abstracts a proton from the β-carbon atom, while the bromine atom leaves from the α-carbon atom, resulting in the formation of a double bond . This is a concerted process, meaning all bond breaking and forming processes occur in a single step .

Biochemical Pathways

The products of this reaction might participate in various biochemical reactions depending on their nature .

Result of Action

The E2 elimination reaction of this compound results in the formation of an alkene . This transformation could have various molecular and cellular effects depending on the nature of the resulting alkene and the cellular context.

Properties

IUPAC Name |

1-bromo-2,2-dimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-4-5-6-8(2,3)7-9/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNYMCZJWZKJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543290 | |

| Record name | 1-Bromo-2,2-dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101419-70-9 | |

| Record name | 1-Bromo-2,2-dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

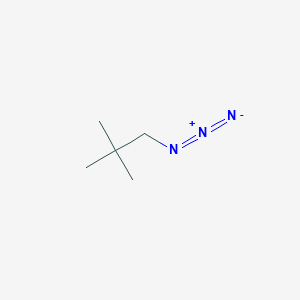

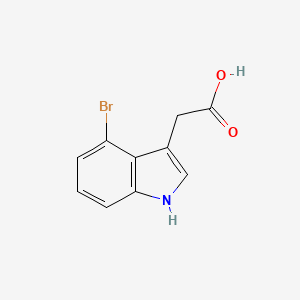

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)